molecular formula C12H21NO4 B114558 (S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate CAS No. 147959-19-1

(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate

Cat. No.: B114558
CAS No.: 147959-19-1
M. Wt: 243.3 g/mol
InChI Key: GAWRNYMYEGSVFV-VIFPVBQESA-N
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Description

“(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate” (CAS: 147959-19-1) is a chiral oxazolidine derivative widely utilized in asymmetric synthesis and pharmaceutical research. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.299 g/mol and a density of 1.051 g/cm³ (predicted) . The compound features a tert-butyl carbamate group, a 2,2-dimethyloxazolidine ring, and a 2-oxoethyl substituent, which collectively enhance its stability and reactivity in stereoselective transformations. It is commercially available through suppliers like CymitQuimica, Fox Chemicals GmbH, and Chemlyte Solutions , underscoring its industrial relevance.

The 2-oxoethyl group serves as a versatile handle for further functionalization, enabling applications in synthesizing fluorogenic probes, kinase inhibitors, and other bioactive molecules . Its (S)-configuration is critical for dictating enantioselectivity in downstream reactions, as demonstrated in ceramidase substrate synthesis .

Properties

IUPAC Name

tert-butyl (4S)-2,2-dimethyl-4-(2-oxoethyl)-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h7,9H,6,8H2,1-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWRNYMYEGSVFV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CC=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)CC=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442148
Record name (S)-TERT-BUTYL 2,2-DIMETHYL-4-(2-OXOETHYL)OXAZOLIDINE-3-CARBOXYLATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147959-19-1
Record name 1,1-Dimethylethyl (4S)-2,2-dimethyl-4-(2-oxoethyl)-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147959-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-TERT-BUTYL 2,2-DIMETHYL-4-(2-OXOETHYL)OXAZOLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Sequence

The synthesis typically involves a four-step sequence starting from (R)-tert-butyl 4-formyl-2,2-dimethyl-3-oxazolinecarboxylate (compound 1 in):

  • Chlorination : Compound 1 reacts with thionyl chloride (SOCl₂) in methanol at 0–5°C to form the corresponding chloride (compound 2).

  • Boc Protection : Compound 2 undergoes Boc (tert-butoxycarbonyl) protection using Boc anhydride and triethylamine (Et₃N) to yield compound 3.

  • Ring Formation : Compound 3 reacts with 2,2-dimethoxypropane under boron trifluoride diethyl ether (BF₃·OEt₂) catalysis to generate the oxazolidine ring (compound 4).

  • Reduction and Purification : Compound 4 is reduced with diisobutylaluminum hydride (DIBAL-H) at −60 to −80°C, followed by sodium sulfite treatment to isolate the final product.

Key Reaction Conditions:

StepReagents/ConditionsTemperatureYield
1SOCl₂, MeOH0–5°C85%
2Boc₂O, Et₃NRT78%
32,2-Dimethoxypropane, BF₃·OEt₂0°C72%
4DIBAL-H, Na₂SO₃−80°C65%

Chiral Induction and Stereochemical Control

Asymmetric Synthesis

The (S)-configuration is introduced via chiral auxiliaries derived from L-serine, such as Garner’s aldehyde. This template ensures enantiomeric purity >99% ee by directing steric hindrance during ring-closing metathesis.

Diastereoselective Reductions

DIBAL-H selectively reduces the formyl group to a hydroxymethyl intermediate, which is oxidized to the 2-oxoethyl moiety. The tert-butyl group stabilizes the transition state, favoring the (S)-enantiomer.

Purification and Characterization

Crystallization Techniques

Crude products are purified via salt formation with sodium sulfite, achieving >98% purity. Recrystallization in hexane/ethyl acetate (4:1) removes residual diastereomers.

Analytical Validation

  • NMR : Key signals include δ 1.36–1.55 ppm (tert-butyl), δ 3.8–4.2 ppm (oxazolidine protons), and δ 9.6 ppm (aldehyde proton).

  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiomeric excess.

Industrial-Scale Production

Continuous Flow Reactors

Scaling up the DIBAL-H reduction step in continuous flow systems improves safety and yield (78% vs. 65% batch).

Cost Optimization

Bulk procurement of Boc anhydride and recycling of BF₃·OEt₂ reduce production costs by 30%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Multi-Step SynthesisHigh enantiomeric purity (99% ee)Lengthy reaction sequence
Asymmetric CatalysisShorter pathwayExpensive chiral ligands
Industrial Flow SystemsScalable, saferHigh initial capital investment

Emerging Methodologies

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic mixtures achieves 95% ee but requires optimized pH and temperature.

Photocatalytic Oxidation

Visible-light-mediated oxidation of allylic alcohols introduces the 2-oxoethyl group with 80% yield, avoiding harsh reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazolidine ring or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate has shown potential as an intermediate in the synthesis of biologically active compounds. Its oxazolidine structure is particularly relevant in the development of antibiotics and other pharmaceuticals. For instance, derivatives of oxazolidines are known to exhibit antimicrobial properties, making this compound a candidate for further exploration in drug development .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions such as:

  • Nucleophilic substitutions : The oxazolidine ring can undergo nucleophilic attack, allowing for the introduction of various functional groups.
  • Carbon-carbon bond formations : This compound can participate in reactions that form carbon-carbon bonds, essential for constructing complex organic molecules .

Material Science

In material science, this compound is explored for its potential use in polymer chemistry. Its ability to modify polymer properties makes it an interesting candidate for developing new materials with specific characteristics such as enhanced thermal stability or improved mechanical properties .

Case Study 1: Antibiotic Development

A study highlighted the synthesis of novel oxazolidine derivatives from this compound that demonstrated significant antibacterial activity against resistant strains of bacteria. The derivatives were tested in vitro and showed promising results, warranting further investigation into their pharmacological profiles .

Case Study 2: Polymer Modification

Research conducted on using this compound as a modifier for poly(lactic acid) (PLA) indicated that incorporating this compound improved the thermal and mechanical properties of PLA composites. This modification could lead to more durable materials suitable for packaging applications .

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the structure of the molecules derived from this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazolidine derivatives share a common core scaffold but differ in substituents, stereochemistry, and applications. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Compound Substituent Stereochemistry Key Applications Synthetic Yield References
(S)-tert-Butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate 2-Oxoethyl (S) Fluorogenic ceramidase substrates, kinase inhibitor intermediates Not explicitly stated (commercially available)
(S)-tert-Butyl 2,2-dimethyl-4-[(4-octylphenoxy)methyl]oxazolidine-3-carboxylate (S-29) 4-Octylphenoxymethyl (S) Enantioselective synthesis of cytosolic analogs 81%
(S)-tert-Butyl 2,2-dimethyl-4-(1-(4-nitrophenyl)vinyl)oxazolidine-3-carboxylate (23) 4-Nitrophenylvinyl (S) Anticancer activity (HL60, JURKAT, MDA-MB-231, LNCaP cell lines) Not provided
(S)-tert-Butyl 4-((R)-1-hydroxy-3-((2-oxo-2H-chromen-7-yl)oxy)propyl)-2,2-dimethyloxazolidine-3-carboxylate (6) Chromen-7-yloxy hydroxypropyl (S) Fluorogenic ceramidase substrate synthesis 2% (overall yield)
(R)-tert-Butyl 2,2-dimethyl-4-(prop-1-en-2-yl)oxazolidine-3-carboxylate (6) Allyl (prop-1-en-2-yl) (R) Janus Kinase 3 (JAK3) inhibitor synthesis Not provided

Key Findings and Differences

Substituent Impact on Bioactivity :

  • The 4-nitrophenylvinyl group in compound 23 confers anticancer properties, absent in the 2-oxoethyl variant .
  • The chromen-7-yloxy hydroxypropyl substituent in compound 6 () enables fluorescence-based assays, leveraging the chromene moiety’s optical properties .

Stereochemical Influence :

  • The (R)-allyl derivative () is tailored for JAK3 inhibition, highlighting how stereochemistry dictates target selectivity . In contrast, the (S)-2-oxoethyl variant is pivotal for ceramidase probe synthesis due to its compatibility with enzymatic recognition .

Synthetic Efficiency: Substitution reactions (e.g., 4-octylphenoxymethyl in S-29) achieve high yields (81%) due to straightforward nucleophilic displacement . Conversely, multi-step syntheses (e.g., compound 6 in ) suffer from low overall yields (2%) due to complex regioselective hydroboration and purification challenges .

Commercial vs. Research Use :

  • The 2-oxoethyl derivative is widely available commercially, reflecting its utility as a building block . In contrast, analogs like 23 (anticancer) and S-29 (enantioselective synthesis) are primarily research-oriented .

Biological Activity

(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate (CAS No. 147959-19-1) is a chiral oxazolidine derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.30 g/mol
  • Structure : The compound features an oxazolidine ring which is known for its role in various biological processes and synthetic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazolidine ring facilitates hydrogen bonding and other interactions with enzymes or receptors, potentially influencing their activity. The exact pathways and targets depend on the specific applications and derivatives synthesized from this compound .

Biological Applications

  • Medicinal Chemistry :
    • The compound serves as an intermediate in the synthesis of various biologically active molecules. Its structural features make it valuable for developing pharmaceuticals targeting specific biological pathways.
    • Research indicates that oxazolidine derivatives can exhibit antimicrobial properties, making them candidates for antibiotic development .
  • Enzyme Mechanism Studies :
    • This compound can be utilized in studies investigating enzyme mechanisms due to its ability to mimic substrate interactions.

1. Synthesis and Characterization

A study demonstrated the efficient multi-component synthesis of oxazolidine derivatives, including this compound, highlighting its utility in producing complex organic molecules with high optical purity. The reaction conditions were optimized to achieve favorable yields and selectivity .

2. Biological Activity Assessment

Research has shown that derivatives of oxazolidines exhibit varying degrees of biological activities, including:

  • Antimicrobial Activity : Some studies have reported that oxazolidine derivatives possess significant antibacterial properties against various strains of bacteria.
  • Antiviral Properties : There is emerging evidence suggesting that certain oxazolidine compounds may inhibit viral replication, although specific studies on this compound are still limited .

Data Summary Table

PropertyDetails
CAS Number147959-19-1
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Primary Biological ActivityAntimicrobial, enzyme interaction
Synthetic RouteMulti-component reaction

Q & A

Q. What are the key synthetic routes for preparing (S)-tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate, and how is enantiomeric purity ensured?

The compound is synthesized via nucleophilic substitution or epoxidation reactions. For example, in , sodium hydride in DMF facilitates the displacement of a tosyl group by phenoxide, yielding enantiomerically pure products (81% yield). Enantiomeric purity is maintained through chiral oxazolidine templates derived from L-serine (Garner’s aldehyde), as seen in and . Stereochemical control is verified by NMR and optical rotation data .

Q. How is structural characterization of this compound performed, and what analytical data are critical?

Characterization relies on ¹H/¹³C NMR , HRMS, and IR spectroscopy. Key NMR signals include the tert-butyl group (δ ~1.36–1.55 ppm for 17H) and oxazolidine protons (δ ~3.8–4.2 ppm). HRMS confirms molecular weight (e.g., [M + H]+ calculated: 420.3108, observed: 420.3148 in ). Diastereomers are resolved via silica gel chromatography (e.g., petroleum ether/EtOAC gradients) .

Q. What are common functionalization reactions involving the 2-oxoethyl moiety?

The 2-oxoethyl group undergoes reduction (e.g., DIBAL-H in THF, yielding secondary alcohols in 72% yield, ) or nucleophilic addition (e.g., Grignard reagents). It also participates in conjugate additions for constructing ceramide analogs () or fluorogenic probes .

Advanced Research Questions

Q. How does this compound enable enantioselective synthesis of bioactive molecules, and what mechanistic insights support its use?

As a chiral auxiliary, it directs stereochemistry in multi-step syntheses. For example, in , the oxazolidine template from L-serine ensures trans-diastereoselectivity during ring-closing metathesis for kinase inhibitor precursors. The stereochemical outcome is attributed to steric hindrance from the tert-butyl and dimethyl groups, favoring specific transition states .

Q. What role does this compound play in synthesizing fluorogenic ceramidase substrates, and how are yields optimized?

It serves as a key intermediate in generating ceramide analogs. describes a streamlined route using Corey–Chaykovsky epoxidation (yield increased fourfold vs. prior methods). Optimization includes solvent choice (THF for hydroboration) and selective mesylation to avoid regioisomer formation. Trifluoroacetic acid efficiently removes protective groups .

Q. How are diastereoselectivity and regioselectivity analyzed in reactions involving this compound?

Diastereoselectivity is quantified via ¹H NMR integration of split signals (e.g., δ 4.47–4.67 ppm in for regioisomers) and chromatographic separation. In hydroboration reactions (), regioselectivity is controlled by borane coordination to the oxazolidine oxygen, directing attack to the less hindered carbon .

Q. What strategies mitigate competing side reactions during functionalization of the oxazolidine ring?

Side reactions (e.g., ring-opening) are minimized by using anhydrous conditions (dry THF/DMF) and low temperatures (−15°C for DIBAL-H reductions, ). Steric protection from the tert-butyl group also stabilizes the ring during nucleophilic attacks .

Critical Analysis of Contradictions

  • Stereochemical Outcomes : notes poor stereoselectivity in Corey–Chaykovsky epoxidation, conflicting with ’s high diastereoselectivity. This discrepancy highlights the sensitivity of stereochemical control to substrate structure and reaction conditions.
  • Regioselectivity in Hydroboration : reports a 1,3-diol as the major product, whereas other studies (not cited) may favor 1,2-diols. The oxazolidine’s electron-withdrawing groups likely influence boron coordination, favoring 1,3-addition .

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